molecular formula C4H6N4O2 B6164366 1-ethyl-4-nitro-1H-1,2,3-triazole CAS No. 107945-67-5

1-ethyl-4-nitro-1H-1,2,3-triazole

Cat. No.: B6164366
CAS No.: 107945-67-5
M. Wt: 142.1
InChI Key:
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Description

1-Ethyl-4-nitro-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This specific compound is characterized by an ethyl group at the first position and a nitro group at the fourth position on the triazole ring. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties .

Preparation Methods

The synthesis of 1-ethyl-4-nitro-1H-1,2,3-triazole can be achieved through various methods. One common approach involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This method is favored for its high yield and selectivity. The reaction typically requires a copper(I) catalyst and can be performed in aqueous or organic solvents .

Industrial production methods often involve the nitration of 1-ethyl-1H-1,2,3-triazole using nitric acid or other nitrating agents. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the selective formation of the nitro group at the desired position .

Chemical Reactions Analysis

1-Ethyl-4-nitro-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas or metal hydrides for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-4-nitro-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma .

Comparison with Similar Compounds

1-Ethyl-4-nitro-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives .

Properties

CAS No.

107945-67-5

Molecular Formula

C4H6N4O2

Molecular Weight

142.1

Purity

95

Origin of Product

United States

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